

Quiflapon Sodium (CAS No. 147030-01-1): A Technical Guide

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Compound of Interest

Compound Name: Quiflapon Sodium

Cat. No.: B1662881

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Quiflapon sodium, also known as MK-591, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental protocols relevant to its study. **Quiflapon sodium** has been investigated for its role in inhibiting the biosynthesis of leukotrienes, pro-inflammatory mediators implicated in various inflammatory diseases, and for its ability to induce apoptosis in cancer cells. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

Quiflapon sodium is the sodium salt of Quiflapon. Its chemical and physical properties are summarized in the table below.

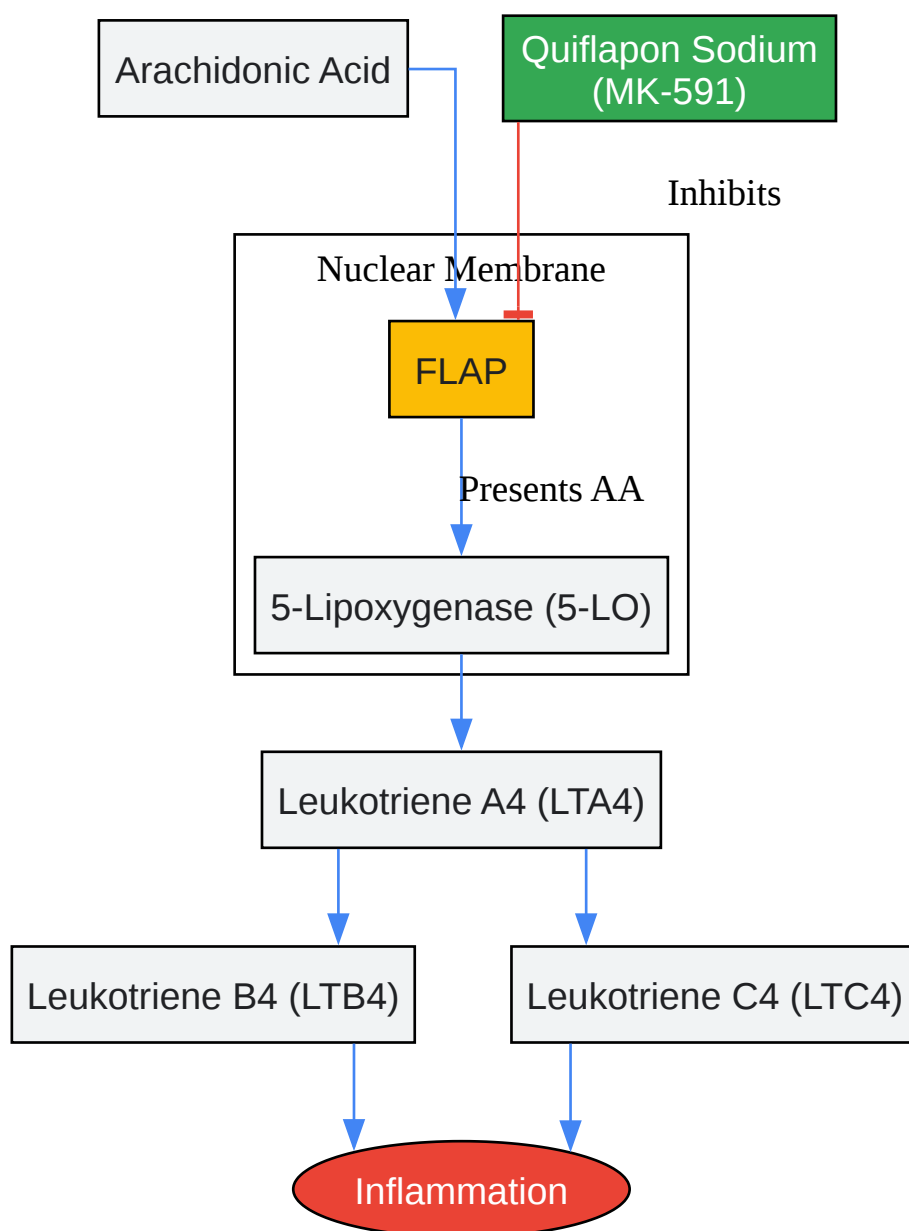
Property	Value	Reference
CAS Number	147030-01-1	[1]
Molecular Formula	C ₃₄ H ₃₄ ClN ₂ NaO ₃ S	[1]
Molecular Weight	609.2 g/mol	
IUPAC Name	sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate	
Synonyms	MK-591, MK591, Quiflapon (sodium)	
Appearance	White to off-white solid	[2]
Solubility	Soluble in DMSO	[1]
Storage	-20°C	[1]

Mechanism of Action

Quiflapon sodium exerts its biological effects primarily through the inhibition of the 5-lipoxygenase-activating protein (FLAP).[2] FLAP is an integral membrane protein located in the nuclear envelope that is essential for the cellular synthesis of leukotrienes.

Inhibition of Leukotriene Biosynthesis

The primary mechanism of action of **Quiflapon sodium** involves binding to FLAP, which prevents the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO). This inhibition blocks the entire leukotriene biosynthetic pathway, leading to a reduction in the production of pro-inflammatory leukotrienes, such as leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).

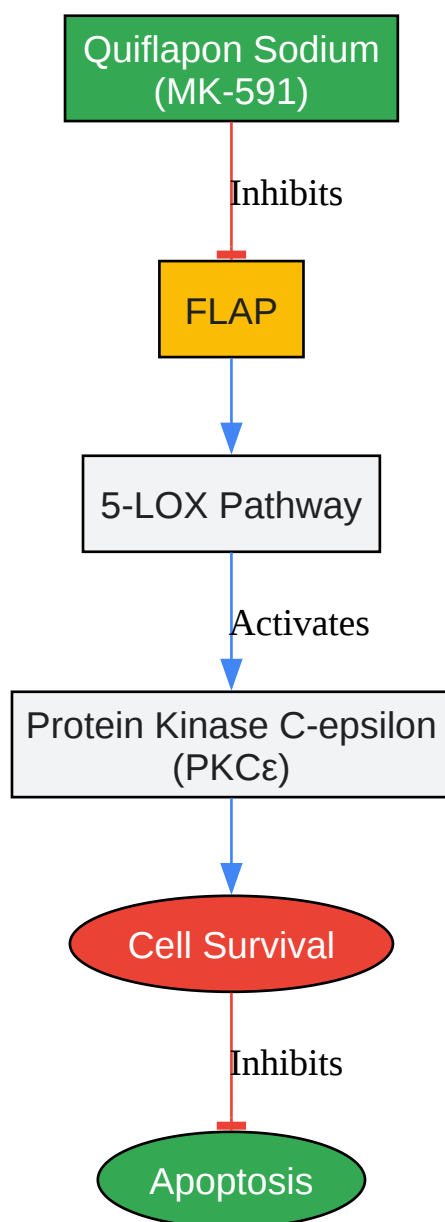


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Figure 1: Inhibition of the Leukotriene Biosynthesis Pathway by **Quiflapon Sodium**.

Induction of Apoptosis

In addition to its anti-inflammatory effects, **Quiflapon sodium** has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic activity is linked to the downregulation of the oncogenic protein kinase C-epsilon (PKC ϵ), a downstream effector of the 5-LOX pathway. Inhibition of FLAP by **Quiflapon sodium** disrupts a pro-survival signaling cascade that is dependent on PKC ϵ .



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Figure 2: Apoptosis Induction Pathway via PKCε Downregulation by **Quiflapon Sodium**.

Chemical Synthesis

A detailed, step-by-step synthesis protocol for **Quiflapon sodium** is not readily available in the public domain literature. The synthesis of related indole-based FLAP inhibitors typically involves multi-step organic chemistry procedures. A general synthetic approach for compounds with a similar scaffold has been described, which includes the formation of the indole core, followed by functionalization at various positions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **Quiflapon sodium**.

Leukotriene Biosynthesis Inhibition Assay in Human Neutrophils

This assay is designed to measure the inhibitory effect of **Quiflapon sodium** on the production of 5-lipoxygenase products in intact human neutrophils.

Materials:

- Human neutrophils isolated from peripheral blood
- **Quiflapon sodium** (MK-591)
- Calcium ionophore A23187
- Phosphate-buffered saline (PBS)
- Methanol
- Internal standard (e.g., PGB2)
- Solid-phase extraction (SPE) columns
- High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system

Procedure:

- Isolate human neutrophils from fresh venous blood using density gradient centrifugation.
- Resuspend the purified neutrophils in PBS.
- Pre-incubate the neutrophil suspension with various concentrations of **Quiflapon sodium** or vehicle (DMSO) for 15-30 minutes at 37°C.

- Stimulate leukotriene biosynthesis by adding calcium ionophore A23187 (final concentration ~2.5 μ M).
- Incubate for an additional 10-15 minutes at 37°C.
- Terminate the reaction by adding cold methanol.
- Add an internal standard for quantification.
- Centrifuge the samples to pellet cell debris.
- Isolate the leukotrienes from the supernatant using solid-phase extraction.
- Analyze the extracted samples by HPLC or UPLC-MS/MS to quantify the levels of LTB4 and other 5-LO products.
- Calculate the IC₅₀ value for **Quiflapon sodium** based on the dose-response curve.

Apoptosis Detection by Annexin V Staining

This protocol details the detection of apoptosis in cancer cells treated with **Quiflapon sodium** using an Annexin V-FITC apoptosis detection kit and flow cytometry.

Materials:

- Cancer cell line of interest (e.g., pancreatic, prostate)
- **Quiflapon sodium** (MK-591)
- Cell culture medium and supplements
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Seed cancer cells in culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **Quiflapon sodium** or vehicle (DMSO) for the desired time period (e.g., 24-48 hours).
- Harvest the cells, including both adherent and floating populations.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.
- Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) for setting compensation and quadrants.
- Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Western Blot Analysis of the PKC ϵ Pathway

This protocol describes the analysis of protein expression levels in the PKC ϵ pathway in cancer cells following treatment with **Quiflapon sodium**.

Materials:

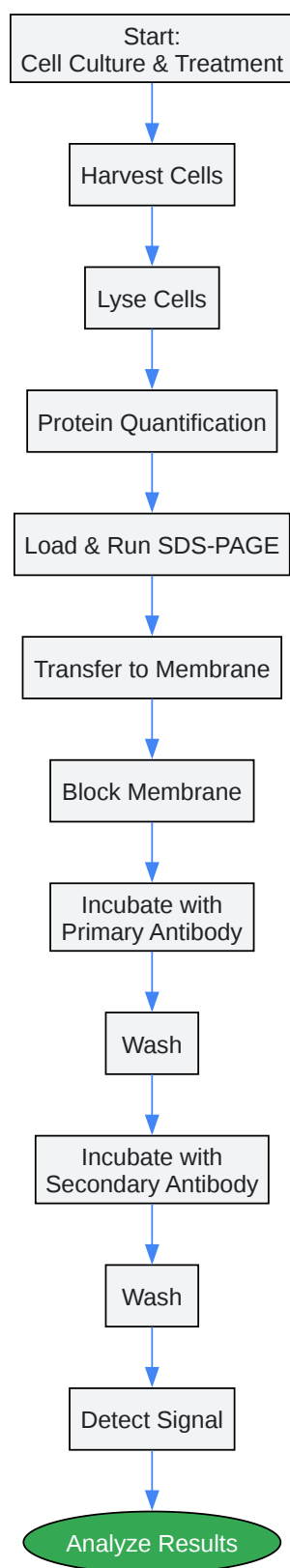
- Cancer cell line of interest
- **Quiflapon sodium** (MK-591)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-PKC ϵ , anti-phospho-PKC ϵ , anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed and treat cancer cells with **Quiflapon sodium** as described in the apoptosis assay.
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody of interest (e.g., anti-PKC ϵ) overnight at 4°C.
- Wash the membrane with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Use a loading control, such as β -actin, to ensure equal protein loading between lanes.



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Figure 3: General Workflow for Western Blot Analysis.

Conclusion

Quiflapon sodium (CAS No. 147030-01-1) is a valuable research tool for studying the 5-lipoxygenase pathway and its role in inflammation and cancer. Its potent and selective inhibition of FLAP provides a specific means to investigate the downstream consequences of leukotriene biosynthesis blockade and the associated signaling pathways, such as the PKC ϵ -mediated survival pathway. The experimental protocols detailed in this guide offer a foundation for researchers to further explore the therapeutic potential of **Quiflapon sodium** and related compounds.

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